![molecular formula C29H36N4O3 B1667766 Bax activator-1 CAS No. 1638526-94-9](/img/structure/B1667766.png)
Bax activator-1
描述
Bax 激活剂-1 是一种小分子,能特异性地激活 Bcl-2 相关 X 蛋白 (BAX),BAX 是 Bcl-2 家族中的一种促凋亡成员。BAX 在凋亡的调节中起着至关重要的作用,凋亡是一种程序性细胞死亡过程,对于维持细胞稳态至关重要。Bax 激活剂-1 与 BAX 的 N 端激活位点结合,诱导构象变化,从而导致线粒体膜通透性增加,进而导致凋亡 .
准备方法
合成路线和反应条件: Bax 激活剂-1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应最终产物通过重结晶或色谱等纯化技术获得 .
工业生产方法: Bax 激活剂-1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。关键考虑因素包括溶剂、催化剂和反应温度的选择。最终产物经过严格的质量控制措施,以确保一致性和有效性 .
化学反应分析
反应类型: Bax 激活剂-1 主要经历涉及其与 BAX 蛋白相互作用的反应。这些反应包括:
结合反应: Bax 激活剂-1 与 BAX 的 N 端激活位点结合,诱导构象变化。
常用试剂和条件:
试剂: Bax 激活剂-1 合成中常用的试剂包括取代苯衍生物、亲核试剂、亲电试剂和偶联剂。
科学研究应用
Acute Myeloid Leukemia (AML)
BTSA1 has shown remarkable efficacy in promoting apoptosis in leukemia cell lines and patient samples. In studies involving human AML xenografts, BTSA1 treatment resulted in significant tumor suppression and increased survival rates without evident toxicity to healthy cells . The compound's ability to selectively target BAX while sparing normal tissues presents a promising avenue for developing targeted cancer therapies.
Lung Cancer
The small molecule BAX activator CYD-2-11, a derivative of BTSA1, demonstrated potent anti-tumor activity against non-small cell lung cancer (NSCLC) models. When used in combination with traditional chemotherapeutics like cisplatin or immunotherapy agents such as PD-L1 antibodies, CYD-2-11 enhanced tumor suppression significantly compared to monotherapy . This synergy suggests that BAX activators can be effectively integrated into existing treatment regimens to improve outcomes for patients with resistant tumors.
Pancreatic Cancer
Research has indicated that overexpression of Yin Yang-1 (YY1) enhances BAX expression and localization within pancreatic cancer cells. This process leads to increased apoptosis through BAX activation. Studies showed that YY1 promotes translocation of BAX from the cytosol to mitochondria, thereby facilitating apoptosis . This highlights the potential for combining BAX activators with agents that modulate transcription factors like YY1 for therapeutic benefit.
Comparative Efficacy of Different BAX Activators
作用机制
Bax 激活剂-1 通过与 BAX 的 N 端激活位点结合发挥作用。这种结合诱导 BAX 的构象变化,将其从非活性胞质单体转变为活性寡聚形式。活化的 BAX 然后插入线粒体外膜,形成导致线粒体膜通透性的孔。这种通透性导致细胞色素 c 和其他促凋亡因子的释放,最终触发凋亡级联反应 .
类似化合物:
BTSA1: 另一种有效的 BAX 激活剂,以高亲和力与 N 端激活位点结合并诱导 BAX 介导的凋亡.
CYD-2-11: 一种小分子,靶向 BAX C 端尾部的 S184 结构口袋,激活其促凋亡活性.
独特性: Bax 激活剂-1 在其对 BAX 的 N 端激活位点的高特异性和亲和力方面是独一无二的。这种特异性使其能够选择性地诱导靶细胞凋亡,而不影响健康细胞,使其成为治疗应用的有希望的候选者 .
相似化合物的比较
Uniqueness: Bax activator-1 is unique in its high specificity and affinity for the N-terminal activation site of BAX. This specificity allows it to selectively induce apoptosis in target cells without affecting healthy cells, making it a promising candidate for therapeutic applications .
生物活性
Bax activator-1, commonly referred to as BTSA1, is a small molecule designed to activate the pro-apoptotic protein Bax, which plays a crucial role in the intrinsic pathway of apoptosis. The activation of Bax is particularly significant in cancer therapy, where resistance to apoptosis often leads to treatment failure. BTSA1 has been shown to effectively promote apoptosis in various cancer cell lines while sparing healthy cells, making it a potential therapeutic agent for conditions such as acute myeloid leukemia (AML).
Binding and Activation
BTSA1 binds specifically to the N-terminal activation site of Bax, inducing conformational changes that facilitate its oligomerization and subsequent translocation to the mitochondrial membrane. This process is critical for the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of apoptotic signaling pathways.
Key Findings:
- High Affinity Binding : BTSA1 exhibits high affinity for the Bax trigger site, enabling effective activation.
- Oligomerization : Upon binding, BTSA1 promotes the oligomerization of Bax, transforming it from an inactive monomer into an active form capable of inducing apoptosis.
- Selectivity : BTSA1 selectively activates Bax without directly affecting Bak, another pro-apoptotic protein.
Experimental Evidence
Research has demonstrated that BTSA1 can induce apoptosis in leukemia cell lines and patient samples while minimizing toxicity to normal cells. In xenograft models of human AML, BTSA1 treatment resulted in significant tumor suppression and increased survival rates without observable side effects.
Case Study 1: Acute Myeloid Leukemia
In a study involving AML patient samples, BTSA1 was shown to induce significant apoptosis in leukemic cells while sparing healthy hematopoietic cells. The mechanism involved direct engagement with the Bax trigger site, leading to conformational changes that activated downstream apoptotic pathways.
Case Study 2: Non-Small Cell Lung Cancer
Another investigation explored the combination of BTSA1 with immunotherapy agents. The results indicated that BTSA1 enhanced T-cell infiltration into tumors when used alongside PD-L1 antibodies, suggesting a synergistic effect that could improve therapeutic outcomes in lung cancer models.
Structural Insights
Recent structural studies have elucidated how BTSA1 interacts with Bax at a molecular level. The binding induces a change in the conformation of Bax that exposes its BH3 domain, which is essential for its interaction with other pro-apoptotic factors.
Pharmacological Implications
The ability of BTSA1 to activate Bax opens new avenues for cancer therapy. By overcoming resistance mechanisms associated with anti-apoptotic Bcl-2 proteins, BTSA1 could be integrated into treatment regimens for various malignancies where apoptosis evasion is a hallmark.
属性
IUPAC Name |
[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVSYZSZXRLCF-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。